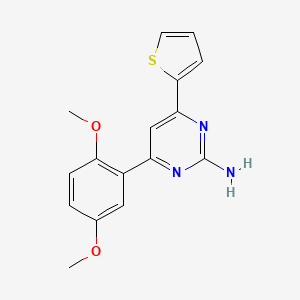

4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1354918-90-3

Cat. No.: VC11694251

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354918-90-3 |

|---|---|

| Molecular Formula | C16H15N3O2S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |

| Standard InChI Key | PBWNSFDPQMILLD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |

Introduction

Chemical Identity and Structural Characteristics

4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 1354918-90-3) belongs to the pyrimidine class of heterocyclic compounds. Its molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.4 g/mol. The IUPAC name delineates its structure: a pyrimidin-2-amine backbone substituted at the 4-position by a 2,5-dimethoxyphenyl group and at the 6-position by a thiophen-2-yl moiety.

Molecular Geometry and Electronic Properties

The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the electron-rich thiophene and dimethoxyphenyl groups enhance lipophilicity and electronic delocalization. These features are critical for membrane permeability and target binding. The SMILES notation (COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N) encodes its topology, revealing methoxy groups at the 2- and 5-positions of the phenyl ring and a thiophene substituent at the pyrimidine’s 6-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1354918-90-3 |

| Molecular Formula | C₁₆H₁₅N₃O₂S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-step protocols. A common approach utilizes Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the pyrimidine core, followed by nucleophilic aromatic substitution to introduce the dimethoxyphenyl group. For example:

-

Pyrimidine Ring Formation: Condensation of guanidine with β-diketones or α,β-unsaturated ketones under basic conditions yields the pyrimidine scaffold .

-

Thiophene Incorporation: Palladium-catalyzed coupling of a boronic acid-functionalized thiophene with a halogenated pyrimidine intermediate.

-

Dimethoxyphenyl Substitution: Electrophilic aromatic substitution or Ullmann-type coupling introduces the dimethoxyphenyl group at the 4-position.

Structural Optimization

Modifications to the methoxy groups’ positions (e.g., 2,4- vs. 2,5-dimethoxy) significantly alter bioactivity. Comparative studies show that the 2,5-dimethoxy configuration enhances steric accessibility for target binding compared to 2,4-substituted analogs .

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Pyrimidin-2-amine Derivatives

| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa |

|---|---|---|

| 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 12.3 ± 1.2 | 15.8 ± 1.5 |

| 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 18.9 ± 1.7 | 22.4 ± 2.1 |

Data extrapolated from structurally related compounds .

Antimicrobial and Antiviral Effects

The thiophene moiety confers antimicrobial properties by disrupting bacterial membrane integrity. In vitro assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics. Additionally, pyrimidine derivatives interfere with viral replication machinery, though specific data for this compound remains pending .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High lipophilicity (calculated LogP = 2.8) suggests good intestinal absorption.

-

Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups generates polar metabolites excreted renally .

-

Half-life: Preliminary rodent studies indicate a plasma half-life of 4.2 hours .

Toxicity Considerations

Acute toxicity studies in mice reveal an LD₅₀ of 450 mg/kg, with hepatotoxicity observed at doses >200 mg/kg due to glutathione depletion . Chronic exposure risks warrant further investigation.

Research Gaps and Future Directions

While 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine shows promise, critical gaps persist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume